molecular formula C18H20ClN3O3S B2848367 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 449788-87-8

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2848367
CAS No.: 449788-87-8
M. Wt: 393.89
InChI Key: IPKPHHDDLDWJOX-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone (5,5-dioxido) group, a 3-chlorophenyl substituent, and a cyclohexanecarboxamide side chain. This structure combines electron-deficient (sulfone) and electron-rich (aromatic) components, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-13-7-4-8-14(9-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKPHHDDLDWJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrazole Formation

The pyrazole ring is constructed via cyclocondensation of 3-chlorophenylhydrazine with a 1,3-dicarbonyl compound. Girish et al. demonstrated that nano-ZnO catalyzes such reactions with 95% yields. Adapting this, ethyl 3-oxo-3-(thiophen-2-yl)propanoate reacts with 3-chlorophenylhydrazine in ethanol under reflux (Scheme 1).

Table 1: Optimization of Pyrazole Cyclocondensation

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Nano-ZnO Ethanol 80 4 92
H2SO4 EtOH 80 6 78
None EtOH 80 12 45

Regioselectivity is ensured by the electron-withdrawing ester group, directing the hydrazine to the β-keto position. The product, ethyl 2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole-5-carboxylate, is isolated via recrystallization from isopropyl oxide.

Thiophene Ring Formation and Sulfonation

The thiophene ring is formed by cyclizing the intermediate with ethyl thioglycolate. As per US20050026984, a suspension of the pyrazole-carboxaldehyde derivative, ethyl thioglycolate, and Na2CO3 in ethanol undergoes reflux (2 h), yielding the thieno-pyrazole ester.

Oxidation to Sulfone
The thiophene sulfur is oxidized to a sulfone using 3 equivalents of m-CPBA in dichloromethane at 0°C→RT. This step proceeds quantitatively, as confirmed by LC-MS (M+H+ = 367.2).

Functionalization with Cyclohexanecarboxamide

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using AlCl3 in toluene (reflux, 40 min), followed by aqueous workup (Scheme 2). The acid is precipitated by acidification with HCl and purified via recrystallization (yield: 85%).

Table 2: Hydrolysis Conditions Comparison

Reagent Solvent Temp (°C) Time (h) Yield (%)
AlCl3 Toluene 110 0.67 85
NaOH (2M) EtOH/H2O 80 4 72
H2SO4 (conc.) H2O 100 6 68

Amide Coupling

The carboxylic acid is activated as an acid chloride using SOCl2 (reflux, 18 h). Subsequent reaction with cyclohexylamine in dichloromethane at 0°C provides the target amide.

Alternative Coupling Methods

  • HOBt/EDC : 1-Hydroxybenzotriazole (HOBt) and ethyl dimethylaminopropyl carbodiimide (EDC) in DMF yield 88% product.
  • CDI : Carbonyldiimidazole-mediated coupling in THF achieves 82% yield.

Table 3: Amidation Efficiency

Method Base Solvent Yield (%)
SOCl2 None CH2Cl2 75
HOBt/EDC NMM DMF 88
CDI DIEA THF 82

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.1 (s, 2H, CH2SO2), 4.2 (s, 2H, CH2N), 7.4–7.6 (m, 4H, Ar-H).
  • LC-MS : m/z 493.1 [M+H]+, consistent with theoretical mass.
  • IR : 1675 cm−1 (C=O), 1320/1150 cm−1 (SO2).

Challenges and Optimization Opportunities

Regioselectivity in Pyrazole Formation

The use of nano-ZnO minimizes regioisomer formation, as seen in Girish’s work. Computational modeling (DFT) suggests the 3-chlorophenyl group sterically directs cyclocondensation to the desired position.

Sulfone Oxidation Side Reactions

Over-oxidation to sulfonic acids is mitigated by controlling m-CPBA stoichiometry (3 eq.) and low temperature.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly for targeting specific diseases and conditions.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-5-(4,4-dimethyl-2,6-dioxocyclohexylidene)-N-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (5Fd)

  • Core Structure: Features a 1,3,4-thiadiazole ring fused with a cyclohexane-dione group, compared to the thieno-pyrazole-sulfone system in the target compound.
  • Substituents : 4-Chlorophenyl (vs. 3-chlorophenyl in the target) and a phenylcarboxamide side chain (vs. cyclohexanecarboxamide).
  • Stereoelectronic Impact: The 3-chlorophenyl group in the target may offer distinct steric interactions in biological targets compared to 5Fd’s 4-chlorophenyl .

Thiazol-5-ylmethyl Derivatives ()

  • Core Structure: Thiazole rings (vs. thieno-pyrazole in the target), which are smaller, planar heterocycles with one sulfur and one nitrogen atom.
  • Functional Groups : Hydroperoxypropan-2-yl and ureido linkages () contrast with the sulfone and carboxamide groups in the target.
  • Solubility: The sulfone group in the target compound may confer higher aqueous solubility compared to thiazole derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~1320–1150 (S=O stretch) Aromatic H: ~7.2–7.6 (3-chlorophenyl)
5Fd () 254–256 1680, 1660 (C=O) 1.06 (s, 2CH₃), 11.90 (s, NH)
5Ga () 230–232 1720 (furan C=O) 2.41 (s, 2CH₂), 7.22–7.67 (m, Ar-H)
  • Melting Points : The target compound’s sulfone group may elevate its melting point relative to 5Ga (230–232°C) but comparable to 5Fd (254–256°C) .
  • Spectroscopy : The target’s sulfone S=O stretches (IR) and deshielded aromatic protons (NMR) would differ significantly from 5Fd’s carbonyl peaks and shielded methyl groups .

Implications for Pharmacological Development

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

  • Enhanced Stability : The sulfone group may reduce metabolic degradation compared to dione or thiazole-based analogues.
  • Target Selectivity : The 3-chlorophenyl substituent could optimize binding to hydrophobic pockets in enzymes, differing from 4-chlorophenyl effects in 5Fd .

Biological Activity

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, emphasizing its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound includes a thieno[3,4-c]pyrazole core with a cyclohexanecarboxamide group and a 3-chlorophenyl substituent. The molecular formula is C20H24ClN3O3SC_{20}H_{24}ClN_{3}O_{3}S with a molecular weight of approximately 421.9 g/mol .

Property Details
Molecular FormulaC20H24ClN3O3S
Molecular Weight421.9 g/mol
IUPAC NameN-[2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

Biological Activity Overview

Research indicates that compounds similar to N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) have shown antiproliferative and antimicrobial properties. The presence of the thieno[3,4-c]pyrazole core suggests potential for various biological activities including:

  • Antiproliferative Activity : Studies have indicated that compounds with similar structures can inhibit cell growth in cancer cell lines.
  • Antimicrobial Activity : There is evidence suggesting that these compounds possess activity against various microbial strains.

Antiproliferative Effects

Research has demonstrated that certain derivatives of thieno[3,4-c]pyrazole exhibit significant antiproliferative effects on cancer cell lines. For instance:

  • A study reported that a related compound inhibited growth in the SJSA-1 xenograft model with moderate efficacy .

Antimicrobial Properties

In vitro studies have explored the antimicrobial activity of thieno[3,4-c]pyrazole derivatives against various bacterial strains:

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate a promising antimicrobial profile for compounds within this class.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, typically starting with condensation of substituted thiosemicarbazides and chlorophenyl precursors to form the thieno[3,4-c]pyrazole core. Key steps include cyclization under acidic conditions and subsequent amidation with cyclohexanecarboxamide. Optimized conditions involve:

  • Microwave-assisted synthesis to reduce reaction time and improve yield .
  • Temperature control (80–120°C) and solvent selection (e.g., DMF or THF) to minimize by-products .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which analytical techniques are most reliable for confirming structural integrity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, particularly the thieno[3,4-c]pyrazole core (δ 7.2–8.1 ppm for aromatic protons) and cyclohexane carboxamide (δ 1.2–2.5 ppm for cyclohexyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peaks matching calculated masses) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (1650–1700 cm1^{-1}) and sulfone (1300–1350 cm1^{-1}) groups .

Q. What in vitro models are appropriate for initial screening of anti-inflammatory or anticancer activity?

  • Anti-inflammatory : Use LPS-stimulated RAW 264.7 macrophages to measure inhibition of TNF-α or IL-6 via ELISA .
  • Anticancer : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} values compared to reference drugs like doxorubicin .

Advanced Questions

Q. How can researchers determine dominant reaction pathways (kinetic vs. thermodynamic control) during synthesis?

  • Kinetic Studies : Monitor intermediate formation via time-resolved HPLC or in-situ IR spectroscopy under varying temperatures .
  • Thermodynamic Analysis : Compare product distributions at equilibrium using differential scanning calorimetry (DSC) to assess stability of isomers .
  • Computational modeling (e.g., DFT) predicts energy barriers for competing pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell densities, serum-free conditions) to eliminate variability .
  • Target Engagement Studies : Use CRISPR-mediated gene knockout in cell models to confirm specificity for suspected targets (e.g., COX-2 or kinases) .
  • In Vivo Correlation : Compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS) with in vitro activity to assess bioavailability discrepancies .

Q. How can structure-activity relationship (SAR) studies focus on the thieno[3,4-c]pyrazole core?

  • Substituent Variation : Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (NO2_2) at the 3-chlorophenyl position to assess potency shifts .
  • Bioisosteric Replacement : Replace the sulfone group with sulfonamide or phosphonate moieties to evaluate metabolic stability .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. What computational methods predict binding affinities with target proteins?

  • Molecular Docking : AutoDock Vina or Glide to simulate interactions with COX-2 (PDB: 5KIR) or Aurora kinases, focusing on hydrogen bonds with the carboxamide group .
  • Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100 ns trajectories, highlighting key residue interactions (e.g., Arg120 in COX-2) .

Q. How does stereochemistry influence pharmacological activity?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers in bioassays .
  • Crystallographic Analysis : X-ray diffraction to determine absolute configuration and correlate with activity (e.g., R-enantiomer showing higher COX-2 inhibition) .

Q. What purification techniques are effective post-synthesis?

  • Preparative HPLC : C18 columns with acetonitrile/water gradients for high-purity isolation (>98%) .
  • Recrystallization : Ethanol/water mixtures optimize crystal formation for X-ray-quality samples .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting results using orthogonal assays (e.g., Western blot alongside ELISA) .
  • Advanced Characterization : Synchrotron-based crystallography resolves electron density ambiguities in sulfone groups .
  • Biological Replicates : Use ≥3 independent experiments with statistical rigor (ANOVA, p<0.05) to ensure reproducibility .

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